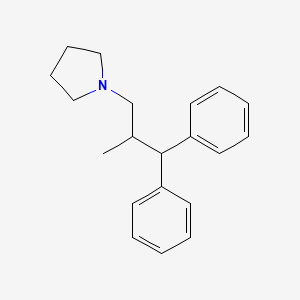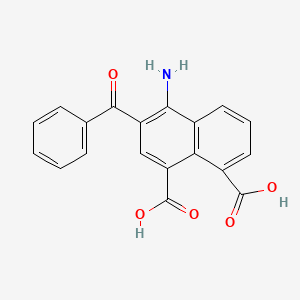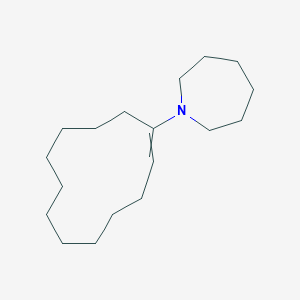![molecular formula C17H26O2Si B14354965 4,4'-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol) CAS No. 90964-76-4](/img/structure/B14354965.png)
4,4'-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol) is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. The unique structure of this compound, featuring a silicon atom bonded to both phenyl and methyl groups, as well as two 2-methylbut-3-en-2-ol groups, makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol) typically involves the reaction of phenylmethylsilane with 2-methylbut-3-en-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
On an industrial scale, the production of 4,4’-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol) may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The phenyl and methyl groups can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as lithium aluminum hydride are often used.
Substitution Reagents: Various organic halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
4,4’-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4,4’-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol) involves its interaction with specific molecular targets and pathways. The silicon atom in the compound can form stable bonds with various organic groups, allowing it to participate in diverse chemical reactions. The presence of phenyl and methyl groups enhances its reactivity and stability, making it suitable for various applications.
Comparación Con Compuestos Similares
Similar Compounds
Phenylmethylsilane: A simpler organosilicon compound with similar reactivity.
2-Methylbut-3-en-2-ol: An alcohol that shares structural similarities with the compound.
Trimethylsilanol: Another organosilicon compound with different functional groups.
Uniqueness
4,4’-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol) is unique due to its combination of phenyl, methyl, and 2-methylbut-3-en-2-ol groups bonded to a silicon atom. This unique structure imparts distinct chemical properties, making it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
90964-76-4 |
|---|---|
Fórmula molecular |
C17H26O2Si |
Peso molecular |
290.5 g/mol |
Nombre IUPAC |
4-[(3-hydroxy-3-methylbut-1-enyl)-methyl-phenylsilyl]-2-methylbut-3-en-2-ol |
InChI |
InChI=1S/C17H26O2Si/c1-16(2,18)11-13-20(5,14-12-17(3,4)19)15-9-7-6-8-10-15/h6-14,18-19H,1-5H3 |
Clave InChI |
HCFLHNCSZIZCKF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C=C[Si](C)(C=CC(C)(C)O)C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(Aminomethyl)phenyl]-2-(hydroxyimino)propan-1-one](/img/structure/B14354889.png)
![1,1'-[Ethane-1,2-diylbis(sulfinylmethylene)]dibenzene](/img/structure/B14354896.png)


![2-[2-(3-Nitrophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14354917.png)


![3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane](/img/structure/B14354937.png)

![(4-Fluorophenyl)(oxo)[(propan-2-yl)oxy]phosphanium](/img/structure/B14354975.png)


